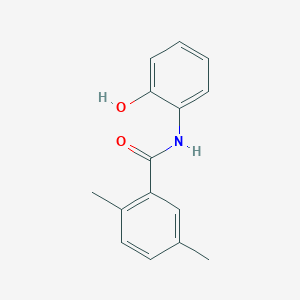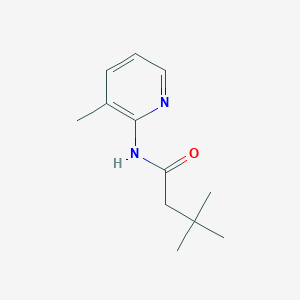![molecular formula C14H13NO3S2 B7467535 Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate, also known as MTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSA is a thiol-containing compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammation and cancer. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has also been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in cell proliferation and survival. Additionally, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, antifungal, and antibacterial effects. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has also been shown to scavenge reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. Additionally, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides.
实验室实验的优点和局限性
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate, including the development of new synthetic methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the investigation of its potential toxicity and safety. Additionally, the investigation of the molecular mechanisms underlying the effects of Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate is an important area of future research.
合成方法
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate can be synthesized using various methods, including the reaction of 2-thiophenethiol with 4-(chloroacetyl)benzoic acid methyl ester in the presence of a base, or the reaction of 2-thiophenethiol with 4-(bromomethyl)benzoic acid methyl ester in the presence of a base. The resulting compound is then purified using column chromatography.
科学研究应用
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In materials science, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have potential applications in the development of new materials, including polymers and coatings.
属性
IUPAC Name |
methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)10-4-6-11(7-5-10)15-12(16)9-20-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIXDGAWFVSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)



![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)


